
(Z)-N'-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an isoindole core, which is known for its biological activity, and a methoxybenzohydrazide moiety, which can interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide typically involves the condensation of 3-amino-1H-isoindole with 4-methoxybenzohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction can produce reduced forms with altered functional groups.
Applications De Recherche Scientifique
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Industry: The compound is utilized in the development of new materials and chemical products, benefiting from its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to these targets, modulating their activity and triggering specific biological responses. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor binding, and interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
- (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile
- (2Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Uniqueness
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-methoxybenzohydrazide stands out due to its specific combination of an isoindole core and a methoxybenzohydrazide moiety, which imparts unique chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H14N4O2 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-[(3-amino-2H-isoindol-1-yl)imino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H14N4O2/c1-22-11-8-6-10(7-9-11)16(21)20-19-15-13-5-3-2-4-12(13)14(17)18-15/h2-9,18H,17H2,1H3 |
Clé InChI |
XKWKMGCAQICBNN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)N=NC2=C3C=CC=CC3=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


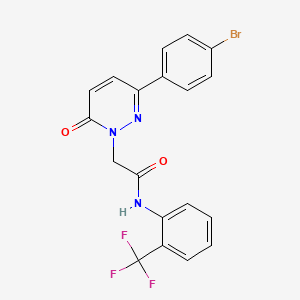
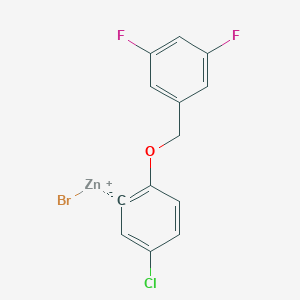
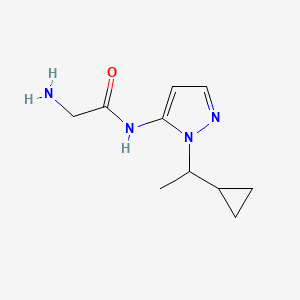
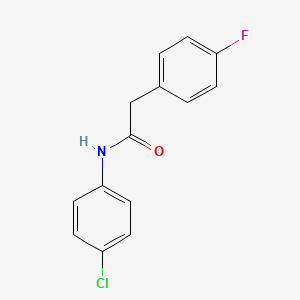

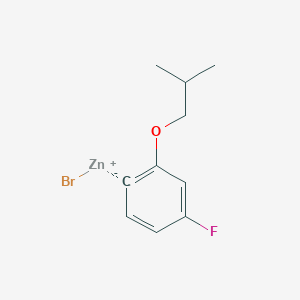


![3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid](/img/structure/B14878226.png)

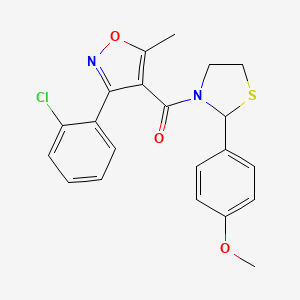
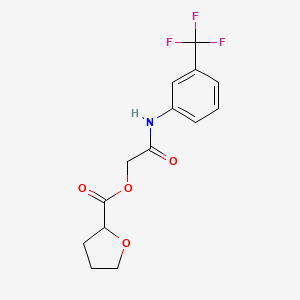

![8-(2,2,2-Trifluoroethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14878264.png)
